
Octacos-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octacos-5-ene is a long-chain hydrocarbon with the molecular formula C28H56 It is an alkene, characterized by the presence of a double bond between the fifth and sixth carbon atoms in the chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octacos-5-ene can be achieved through various methods, including:
Olefination Reactions: One common method involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene.
Hydrogenation of Alkynes: Another method involves the partial hydrogenation of octacosyne, an alkyne, using a Lindlar catalyst to selectively produce the cis-alkene.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic dehydrogenation of long-chain alkanes. This process requires high temperatures and the presence of a suitable catalyst, such as platinum or palladium, to facilitate the removal of hydrogen atoms and the formation of the double bond.
Analyse Chemischer Reaktionen
Types of Reactions
Octacos-5-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction of this compound can yield the corresponding alkane, octacosane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds such as this compound chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium on carbon (Pd/C).
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from alcohols (e.g., octacos-5-en-1-ol) to carboxylic acids (e.g., octacosanoic acid).
Reduction: The primary product is octacosane.
Substitution: Halogenated derivatives such as this compound chloride or bromide.
Wissenschaftliche Forschungsanwendungen
Octacos-5-ene has various applications in scientific research, including:
Chemistry: It is used as a model compound in studies of long-chain hydrocarbons and their reactivity.
Biology: Research into the biological activity of long-chain alkenes often involves this compound as a reference compound.
Industry: Utilized in the production of lubricants, surfactants, and as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of Octacos-5-ene in various applications involves its interaction with molecular targets through its double bond. This double bond can participate in various chemical reactions, such as addition and polymerization, which are crucial for its function in industrial and biological systems. The pathways involved often include the formation of reactive intermediates that facilitate further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octacosane: A saturated hydrocarbon with the same carbon chain length but lacking the double bond.
Hexacos-5-ene: A similar alkene with a slightly shorter carbon chain.
Tetracos-5-ene: Another related compound with an even shorter carbon chain.
Uniqueness
Octacos-5-ene is unique due to its specific chain length and the position of the double bond, which confer distinct chemical and physical properties. Its reactivity and applications differ from those of shorter or longer alkenes, making it valuable in specific research and industrial contexts.
Eigenschaften
CAS-Nummer |
390773-73-6 |
|---|---|
Molekularformel |
C28H56 |
Molekulargewicht |
392.7 g/mol |
IUPAC-Name |
octacos-5-ene |
InChI |
InChI=1S/C28H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h9,11H,3-8,10,12-28H2,1-2H3 |
InChI-Schlüssel |
JKJRXOBODQJYIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCC=CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-5-oxo-5,11-dihydroisoindolo[2,1-a]quinazolin-6-ium methyl sulfate](/img/structure/B14233421.png)
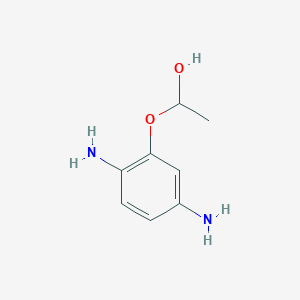
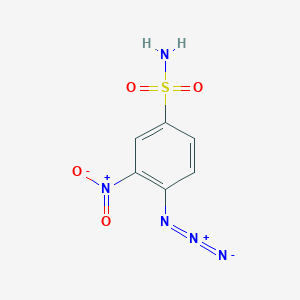
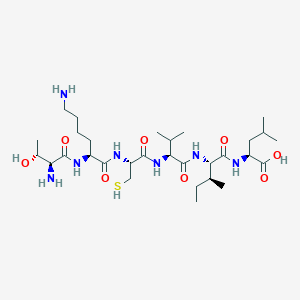
![Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14233455.png)
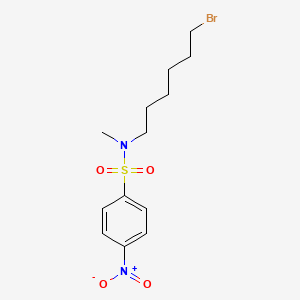
![4-(4-Fluorophenyl)-2-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine](/img/structure/B14233466.png)

![1-{Phenyl[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B14233474.png)
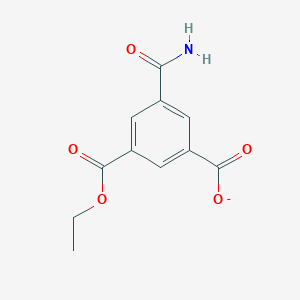
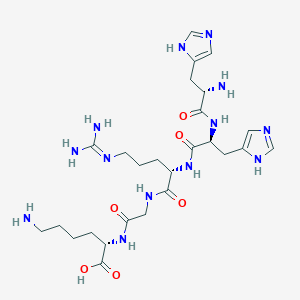


![2-[2-(1H-Imidazol-2-yl)phenyl]-6-(pyrrolidin-1-yl)-1H-benzimidazole](/img/structure/B14233507.png)
